[2-(Oxolan-2-ylmethoxy)phenyl]methanol
Overview
Description
[2-(Oxolan-2-ylmethoxy)phenyl]methanol: is an organic compound with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol . It is also known by its systematic name, 2-[(tetrahydro-2-furanylmethoxy)phenyl]methanol . This compound is characterized by the presence of a phenyl ring substituted with a methanol group and an oxolane (tetrahydrofuran) ring attached via a methoxy linkage .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Oxolan-2-ylmethoxy)phenyl]methanol typically involves the reaction of 2-hydroxybenzyl alcohol with tetrahydrofuran in the presence of a suitable catalyst . The reaction conditions often include:
Solvent: Commonly used solvents include or .
Catalyst: Acidic catalysts such as or are frequently employed.
Temperature: The reaction is usually carried out at elevated temperatures, ranging from 60°C to 100°C .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification: Techniques such as distillation or chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(Oxolan-2-ylmethoxy)phenyl]methanol can undergo oxidation reactions to form corresponding or .
Reduction: The compound can be reduced to form or .
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as or in acidic conditions.
Reduction: Reagents like or .
Substitution: Conditions often involve strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) .
Major Products:
Oxidation: Formation of or .
Reduction: Formation of 2-(oxolan-2-ylmethoxy)phenylethanol or 2-(oxolan-2-ylmethoxy)phenylmethane .
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Biochemical Studies: Utilized in the study of enzyme-substrate interactions and metabolic pathways.
Medicine:
Pharmaceuticals: Investigated for potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry:
Material Science: Employed in the development of polymers and advanced materials.
Mechanism of Action
The mechanism of action of [2-(Oxolan-2-ylmethoxy)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can modulate biochemical pathways by:
Binding to Active Sites: Inhibiting or activating enzyme functions.
Interacting with Receptors: Altering signal transduction pathways.
Comparison with Similar Compounds
- [2-(Oxolan-2-ylmethoxy)phenyl]ethanol
- [2-(Oxolan-2-ylmethoxy)phenyl]methane
- [2-(Oxolan-2-ylmethoxy)benzaldehyde
Uniqueness:
- Structural Features: The presence of both a phenyl ring and an oxolane ring makes [2-(Oxolan-2-ylmethoxy)phenyl]methanol unique compared to its analogs.
- Reactivity: Its ability to undergo diverse chemical reactions, such as oxidation, reduction, and substitution, highlights its versatility .
Properties
IUPAC Name |
[2-(oxolan-2-ylmethoxy)phenyl]methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c13-8-10-4-1-2-6-12(10)15-9-11-5-3-7-14-11/h1-2,4,6,11,13H,3,5,7-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKCJUNAEKKZBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=CC=CC=C2CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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